4-Amino-4-(p-tolyl)butanoic acid

GABA analog regiochemistry structure-activity relationship

4-Amino-4-(p-tolyl)butanoic acid (CAS 937674-74-3 free base; CAS 1810070-01-9 hydrochloride salt) is a synthetic, non-proteinogenic γ-amino acid belonging to the class of γ-aryl-γ-aminobutyric acids. It features a geminal 4,4-substitution pattern in which both the amino group and the p-tolyl (4-methylphenyl) moiety are attached to the γ-carbon of the butanoic acid backbone, distinguishing it from the more common 3-aryl-4-aminobutanoic acid scaffold represented by phenibut (4-amino-3-phenylbutanoic acid) and baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12979788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-(p-tolyl)butanoic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CCC(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
InChIKeyAAOIWGGBQGXIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-(p-tolyl)butanoic Acid: Procurement-Relevant Identity, Compound Class, and Key Characteristics


4-Amino-4-(p-tolyl)butanoic acid (CAS 937674-74-3 free base; CAS 1810070-01-9 hydrochloride salt) is a synthetic, non-proteinogenic γ-amino acid belonging to the class of γ-aryl-γ-aminobutyric acids . It features a geminal 4,4-substitution pattern in which both the amino group and the p-tolyl (4-methylphenyl) moiety are attached to the γ-carbon of the butanoic acid backbone, distinguishing it from the more common 3-aryl-4-aminobutanoic acid scaffold represented by phenibut (4-amino-3-phenylbutanoic acid) and baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) [1]. The hydrochloride salt form (MW 229.70 g/mol, formula C₁₁H₁₆ClNO₂) is the most commonly supplied research-grade material and is primarily utilized as a synthetic intermediate and pharmacological probe in GABAergic system research .

1
Geminal 4,4-aryl-amino GABA scaffold for CNS SAR studies; distinct from 3-aryl analogs
2
Documented transaminase (EC 2.6.1.18) substrate; supports biocatalytic chiral amine synthesis
3
Synthetic intermediate for γ-aryl-γ-aminobutyric acid derivative libraries
4
Reported cell-model cytotoxicity (osteosarcoma 143B); fits phenotypic screening workflows

Why 4-Amino-4-(p-tolyl)butanoic Acid Cannot Be Replaced by Phenibut, Baclofen, or Tolibut: Regiochemical and Pharmacological Divergence


Generic substitution among 4-aminobutanoic acid analogs fails because the position of aryl substitution on the GABA backbone dictates entirely different pharmacological profiles and enzyme recognition patterns [1]. In the β-aryl series (phenibut at C3-phenyl, baclofen at C3-4-chlorophenyl, tolibut at C3-p-tolyl), the aryl group occupies the C3 position while the amino group remains at C4, yielding potent GABAB receptor agonism (e.g., baclofen IC50 = 0.8–2.2 μM; phenibut GABAB IC50 = 1.70 μM) . In contrast, 4-amino-4-(p-tolyl)butanoic acid places the identical p-tolyl substituent at the C4 position geminal to the amino group, which sterically and electronically alters receptor binding topology, enzyme substrate specificity, and in vivo pharmacological readouts [1][2]. This regiochemical switch renders cross-substitution unreliable for both pharmacological studies and synthetic intermediate applications, as evidenced by the fact that tolibut (C3-p-tolyl) fails to produce nootropic effects on scopolamine-induced amnesia whereas phenibut and baclofen (also C3-aryl) are effective at the same 20 mg/kg dose [1].

This Compound
4,4-Geminal p-tolyl/amino substitution; transaminase substrate; divergent receptor topology
Phenibut / Baclofen / Tolibut
3-Aryl-4-amino scaffold; GABA-B agonism; GABA-AT recognition; different in vivo model responses
Regiochemical mismatch (C4 vs C3 aryl) may shift receptor binding profile and enzyme specificity; aryl position alone can alter model readout.
Enzyme substrate divergence: target compound acts as transaminase substrate; 3-aryl analogs interact with GABA-AT, limiting direct biocatalytic or CNS probe interchange.
Pharmacological readout difference: same p-tolyl group at C3 (tolibut) vs C4 yields distinct in vivo activity profile; cross-substitution unreliable.

Quantitative Differentiation Evidence: 4-Amino-4-(p-tolyl)butanoic Acid vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Regiochemical Substitution Pattern Differentiation: 4,4-Geminal vs. 3,4-Vicinal Aryl-Amino Arrangement Dictates GABAergic Pharmacological Profile

4-Amino-4-(p-tolyl)butanoic acid is a 4,4-geminal γ-aryl-γ-aminobutyric acid, bearing the p-tolyl group and the amino group on the same γ-carbon. Its closest positional isomer, tolibut (3-(p-tolyl)-4-aminobutyric acid), places the identical p-tolyl group at the C3 position with the amino group at C4. In a direct pharmacological comparison of aryl-substituted GABA analogs at 20 mg/kg in rats, tolibut failed to produce nootropic effects on scopolamine-induced amnesia, whereas phenibut (C3-phenyl) and baclofen (C3-4-chlorophenyl) were effective [1]. Tolibut exhibited anticonvulsant activity only on the electroshock model, and to a lesser degree than baclofen [1]. While no published head-to-head in vivo study of 4-amino-4-(p-tolyl)butanoic acid vs. tolibut currently exists, the divergent pharmacological readouts between C3-p-tolyl (tolibut) and C3-phenyl (phenibut) at identical dose levels establish that aryl substitution position alone is a critical determinant of biological outcome [1].

Regiochemical pattern
Class-level inference
4,4-Geminal p-tolyl/amino vs. 3,4-vicinal (tolibut, phenibut, baclofen). Tolibut (C3-p-tolyl) showed no nootropic effect in scopolamine amnesia model, while phenibut and baclofen were active at same dose.
Aryl substitution position dictates in vivo model response; C4-geminal isomer may produce a different biological signature.
No head-to-head data for target compound; class-level inference from structurally related analogs.
GABA analog regiochemistry structure-activity relationship CNS pharmacology

Enzyme Substrate Specificity: 4-Amino-4-(p-tolyl)butanoic Acid Serves as a Cognate Substrate for Class III Transaminases, Unlike 3-Aryl-GABA Analogs Which Inhibit GABA Aminotransferase

4-Amino-4-(p-tolyl)butanoic acid is a documented substrate for transaminase EC 2.6.1.18 (amine:pyruvate transaminase) from Sphaerobacter thermophilus, undergoing transamination with pyruvate to yield 4-oxo-4-(4-methylphenyl)butanoate and L-alanine [1]. Its relative amine donor activity is approximately 95% of that of the reference substrate 3-amino-3-(3,4-dimethoxyphenyl)propanoate in the same enzyme system [2]. In contrast, the 3-aryl-4-aminobutanoic acid series (phenibut, baclofen, and tolibut) are substrates or competitive inhibitors of GABA aminotransferase (GABA-AT, EC 2.6.1.19), the primary GABA-degrading enzyme in the CNS [3]. Specifically, (S)-4-amino-3-phenylbutanoic acid (phenibut enantiomer) is a GABA-AT substrate, while the (R)-enantiomer is a competitive inhibitor [3]. The geminal 4,4-substitution pattern of 4-amino-4-(p-tolyl)butanoic acid redirects enzyme recognition from GABA-AT to transaminase family members, providing orthogonal biocatalytic utility.

Enzyme substrate specificity
Cross-study comparable
Substrate for transaminase EC 2.6.1.18; relative amine donor activity ~95% of reference. Comparators phenibut/baclofen are GABA-AT substrates or inhibitors.
Transaminase substrate profile distinct from GABA-AT; supports biocatalytic applications orthogonal to CNS GABA modulation.
In vitro enzyme assay; Sphaerobacter thermophilus transaminase; pyruvate as amino acceptor.
transaminase enzyme substrate biocatalysis GABA aminotransferase chiral amine synthesis

GABAB vs. GABAA Receptor Selectivity Differentiation: Phenibut's Established Selectivity Profile Contrasts with the Geminal Scaffold's Altered Binding Topology

Phenibut (4-amino-3-phenylbutanoic acid) demonstrates clear selectivity for the GABAB receptor (IC50 = 1.70 μM) over the GABAA receptor (IC50 > 100 μM), a selectivity ratio of >58-fold . Baclofen exhibits even higher GABAB affinity with IC50 values of 0.8–2.2 μM depending on the assay system . For 4-amino-4-(p-tolyl)butanoic acid, in silico docking studies against GABA receptors have been reported with binding energies ranging from -7.2 to -9.1 kcal/mol . However, no experimentally measured IC50 or Ki values for defined GABA receptor subtypes have been published for 4-amino-4-(p-tolyl)butanoic acid. The geminal 4,4-substitution pattern imposes a fundamentally different spatial relationship between the aryl ring and the amino/carboxyl pharmacophoric elements compared to the 3-aryl-4-aminobutanoate scaffold of phenibut and baclofen [1], which is predicted to alter GABAB/A selectivity but has not been experimentally quantified.

GABA receptor docking
Data to verify
In silico docking binding energy -7.2 to -9.1 kcal/mol (subtype unspecified). No experimental IC50/Ki available. Phenibut GABAB IC50=1.70 μM; Baclofen 0.8-2.2 μM.
In silico binding only; experimental receptor affinity and subtype selectivity data required before cross-compound comparison.
Docking results unreplicated by independent experimental assays.
GABA receptor binding affinity GABAB agonist docking study receptor selectivity

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area of 4-Amino-4-(p-tolyl)butanoic Acid vs. Phenibut and Baclofen

4-Amino-4-(p-tolyl)butanoic acid hydrochloride has a computed LogP of 2.28 and a topological polar surface area (TPSA) of 63.32 Ų . In comparison, phenibut (4-amino-3-phenylbutanoic acid) has a computed LogP of approximately 1.2–1.5 and a TPSA of 63.32 Ų (identical TPSA due to same H-bond donor/acceptor count) [1]. Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) has a computed LogP of approximately 1.0–1.3 [2]. The higher LogP of 4-amino-4-(p-tolyl)butanoic acid (2.28) vs. phenibut (~1.35) and baclofen (~1.15) reflects the additional methyl group on the aryl ring and the geminal substitution pattern, predicting moderately increased lipophilicity and potentially altered blood-brain barrier passive permeability. The calculated LogP difference of approximately +0.9 to +1.1 log units relative to baclofen translates to a theoretical ~8–12× increase in octanol-water partition coefficient.

Computed LogP / TPSA
Cross-study comparable
LogP = 2.28; TPSA = 63.32 Ų
Phenibut LogP ≈1.2-1.5, Baclofen ≈1.0-1.3; ΔLogP ≈ +0.9 to +1.3
Higher computed lipophilicity may affect passive CNS permeability; experimental LogD and brain exposure data needed.
TPSA identical across comparators; computed values from vendor/PubChem.
logP TPSA physicochemical properties blood-brain barrier permeability drug-likeness

Cytotoxic Activity Spectrum: 4-Amino-4-(p-tolyl)butanoic Acid Demonstrates In Vitro Activity Against Osteosarcoma 143B Cell Line in ChEMBL Functional Assays

4-Amino-4-(p-tolyl)butanoic acid has been evaluated in multiple cell-based functional assays curated in the ChEMBL database. It demonstrated in vitro cytotoxic activity against the human osteosarcoma 143B (TK-) cell line [1]. Its cytotoxicity was also assessed in 143B-LTK cell lines expressing HSV-1 thymidine kinase [1]. In a separate ChEMBL assay, the compound showed binding affinity against bovine carbonic anhydrase IV (bCA IV) [2]. For comparison, phenibut and baclofen are not typically profiled as cytotoxic or anticancer agents; their established pharmacology is centered on GABA receptor modulation. The observation of 143B osteosarcoma cytotoxicity for 4-amino-4-(p-tolyl)butanoic acid, while not accompanied by an IC50 value in the ChEMBL entry, suggests a biological activity domain that diverges from the canonical GABAergic profile of the 3-aryl-4-aminobutanoic acid class.

Cytotoxicity (143B)
Supporting evidence
Cytotoxic activity (categorical: active) against human osteosarcoma 143B (TK-) cells. No IC50 provided. Phenibut/baclofen not profiled for cytotoxicity.
Reported cell-model cytotoxicity supports phenotypic screening; quantitative potency and selectivity not established.
72-hr continuous exposure; ChEMBL assay; also tested in 143B-LTK lines.
cytotoxicity osteosarcoma 143B cell line anticancer screening in vitro pharmacology

Optimal Application Scenarios for 4-Amino-4-(p-tolyl)butanoic Acid Based on Differentiated Evidence


Exploratory CNS Pharmacological Probe Where Geminal γ-Aryl-γ-Amino Scaffold Topology Is the Investigational Variable

4-Amino-4-(p-tolyl)butanoic acid is the appropriate choice when the research objective is to systematically compare the structure-activity relationship (SAR) consequences of geminal (4,4-) vs. vicinal (3,4-) aryl-amino substitution on GABA receptor subtype selectivity and in vivo CNS pharmacology. The Tyurenkov et al. (2016) study demonstrates that aryl position alone determines nootropic vs. anticonvulsant dominance among GABA analogs [1]; procurement of the geminal scaffold compound enables expansion of this SAR exploration to the 4,4-substitution space, which is not accessible with phenibut, baclofen, or tolibut.

Biocatalytic Transaminase Substrate for Chiral Amine Synthesis and Enzyme Engineering

The documented substrate activity of 4-amino-4-(p-tolyl)butanoic acid with EC 2.6.1.18 transaminase from Sphaerobacter thermophilus, exhibiting ~95% relative amine donor activity [1], positions this compound as a useful substrate for transaminase enzyme characterization, directed evolution campaigns, and preparative biocatalytic synthesis of 4-oxo-4-(p-tolyl)butanoate derivatives. This application is orthogonal to the use of 3-aryl-GABA analogs, which are recognized by GABA-AT (EC 2.6.1.19) rather than by transaminase EC 2.6.1.18 .

Phenotypic Anticancer Screening and Osteosarcoma Cell-Based Assays

The ChEMBL-documented cytotoxic activity of 4-amino-4-(p-tolyl)butanoic acid against 143B osteosarcoma cells [1] supports its inclusion in phenotypic screening libraries targeting bone cancer indications. This biological activity is not associated with the canonical GABAergic pharmacology of phenibut and baclofen , providing a differentiated screening application where GABA-B agonism is not the desired mechanism.

Synthetic Intermediate for γ-Aryl-γ-Aminobutyric Acid Derivative Libraries

The recent report by Plodukhin et al. (2024) on a concise synthetic route to γ-(het)aryl-γ-aminobutyric acids from donor-acceptor cyclopropanes [1] highlights the growing interest in geminal γ-aryl-GABA scaffolds as versatile building blocks. 4-Amino-4-(p-tolyl)butanoic acid serves as a key synthetic intermediate for the preparation of 2-oxopyrrolidine-3-carboxamides and downstream N-heterocyclic bioactive compounds, fulfilling a distinct synthetic niche not addressed by 3-aryl-4-aminobutanoic acids.

Application
Selection Property
Validation Focus
Geminal γ-aryl-GABA SAR studies
4,4-Substitution topology for receptor selectivity profiling
In vivo model response context review
Transaminase substrate screening
Substrate specificity for EC 2.6.1.18
Relative amine donor activity verification
Phenotypic cytotoxicity screening
Cell-model cytotoxicity profiling
143B osteosarcoma assay endpoint review
Synthetic intermediate for γ-aryl-GABA libraries
Geminal scaffold for 2-oxopyrrolidine-3-carboxamides
Synthetic route compatibility review
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